

Application Note: Analytical Characterization of 4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine

CAS No.: 2248959-99-9

Cat. No.: B2511662

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Introduction & Compound Profile

4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine is a highly functionalized heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity relies on three critical features: the electrophilic aryl bromide (handle for cross-coupling), the 5-fluorine (metabolic stability/electronic modulator), and the 2-methyl group (steric/electronic tuner).

Physicochemical Profile

Property	Value / Characteristic
Molecular Formula	
Molecular Weight	267.10 g/mol (Br) / 269.10 g/mol (Br)
Appearance	Typically off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, Acetonitrile, DCM. Sparingly soluble in water.
Key Hazards	Irritant (Skin/Eye). Handle with standard PPE.

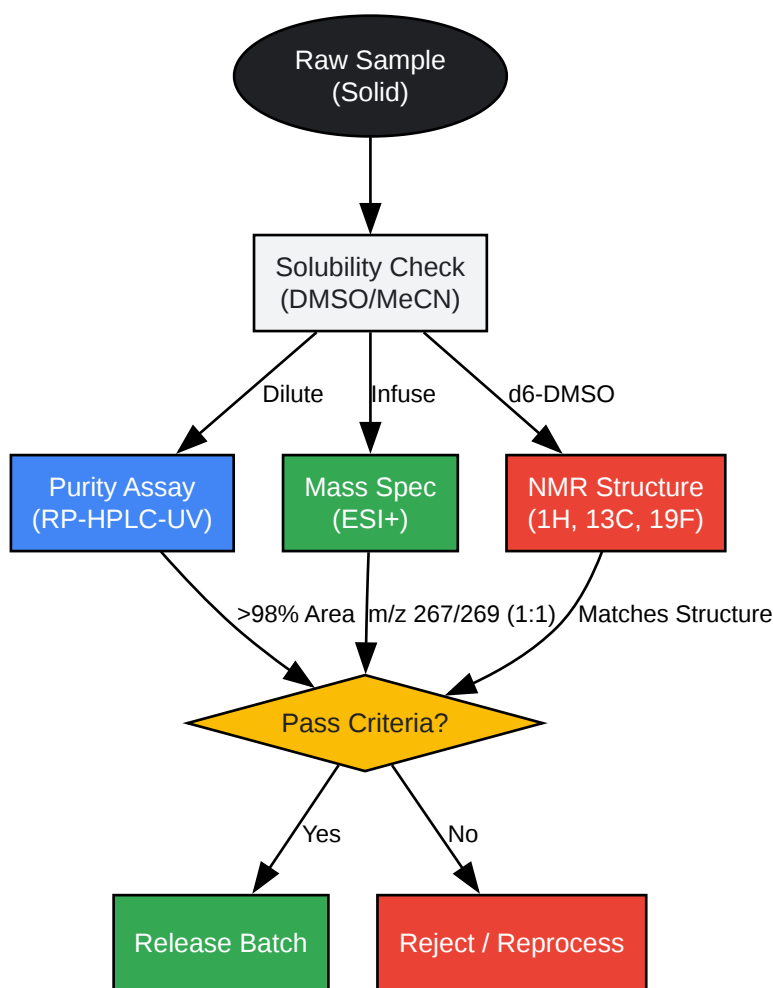
Analytical Strategy: The "Triad of Truth"

To fully characterize this molecule, we employ a "Triad" approach:

- Separation (HPLC/UPLC): To establish quantitative purity.
- Identification (MS/NMR): To prove the structure and isotopic signature.
- Solid State (Thermal): To verify physical form (optional but recommended for scale-up).

Workflow Diagram

The following decision tree outlines the logical flow for releasing a batch of this intermediate.



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Caption: Analytical workflow for the characterization and release of halogenated pyrimidine intermediates.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect des-bromo or des-fluoro impurities. Rationale: A C18 column is chosen for its ability to separate the hydrophobic bromophenyl moiety. Acidic mobile phase suppresses the ionization of the pyrimidine nitrogens, preventing peak tailing.

Experimental Conditions

- Instrument: Agilent 1200/1260 or Waters Alliance (or equivalent).

- Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μ m) or equivalent.
- Column Temp: 35°C.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 5 μ L.
- Detection: UV at 254 nm (primary) and 220 nm (secondary).

Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
15.0	10	90	Linear Gradient
20.0	10	90	Wash
20.1	90	10	Re-equilibration
25.0	90	10	End

Sample Preparation: Dissolve 5 mg of sample in 10 mL of Acetonitrile. Sonicate for 5 minutes. Filter through a 0.22 μ m PTFE filter before injection.

Expert Insight: Watch for a "fronting" impurity. If the synthesis involved Suzuki coupling, unreacted 4-bromophenylboronic acid may elute early (more polar). If the synthesis involved condensation, 4-bromoacetophenone derivatives may elute later (more non-polar).

Protocol 2: Structural Confirmation (Spectroscopy)

A. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Critical Observation: The Bromine atom imparts a distinct isotopic pattern. You generally must observe two peaks of nearly equal intensity separated by 2 mass units.

- Target Mass:
- Observed Signals:

267.0 (Br) and

269.0 (Br).
- Ratio: ~1:1 (Specific to mono-brominated compounds).

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is preferred due to the compound's solubility and lack of exchangeable protons interfering with the aromatic region.

Predicted

H NMR Shifts (400 MHz, DMSO-

)

Proton Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
H-6 (Pyrimidine)	8.80 - 9.00	Doublet (d)	Hz	The proton adjacent to Fluorine.
Ar-H (Ortho to Br)	7.75 - 7.85	Doublet (d)	Hz	AA'BB' system part 1.
Ar-H (Meta to Br)	7.95 - 8.05	Doublet (d)	Hz	AA'BB' system part 2.
Methyl (-CH ₃)	2.60 - 2.70	Singlet (s)	-	2-Methyl group.

Expert Insight: The coupling between the Fluorine at C5 and the Proton at C6 is diagnostic. If this doublet collapses to a singlet, you may have lost the fluorine (impurity: des-fluoro).

F NMR

- Signal: Single peak around -130 to -150 ppm (relative to).
- Utility: Confirms the presence of fluorine and purity (absence of other fluorinated isomers).

Troubleshooting & Safety

Common Analytical Challenges

- Peak Tailing:
 - Cause: Interaction of basic pyrimidine nitrogens with residual silanols on the column.
 - Fix: Ensure Mobile Phase A contains 0.1% Formic Acid or Ammonium Formate buffer. Do not use neutral water.
- Solubility Issues:
 - Cause: The bromophenyl group increases hydrophobicity.

- Fix: Do not use 100% water as a diluent. Use at least 50% MeCN or MeOH.
- Ghost Peaks:
 - Cause: Carryover from previous injections of highly concentrated samples.
 - Fix: Include a blank injection (100% MeCN) between samples.

Safety Handling

- GHS Classification: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
- Precautions: Perform all weighing in a fume hood. Avoid dust generation.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57374634, 4-Bromo-5-fluoro-2-methylpyridine (Analogous structure reference). Retrieved from [[Link](#)]
- Marchenko, D. et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal. Retrieved from [[Link](#)]

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